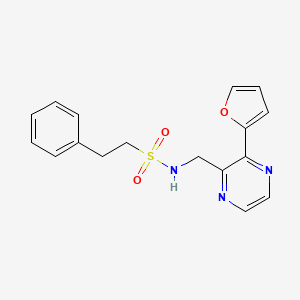

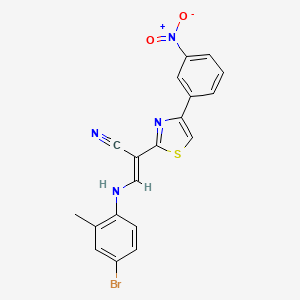

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

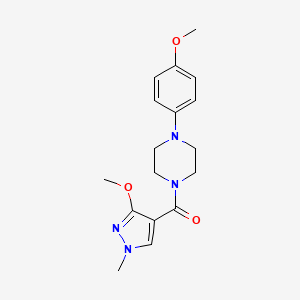

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethanesulfonamide” is a chemical compound that likely belongs to the class of pyridine sulfonamide derivatives. It contains a furan ring and a pyrazine ring, which are common structures in many bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolopyrazine derivatives, which also contain pyrazine rings, can be synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The compound contains a furan ring and a pyrazine ring. Furan is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Pyrazine is a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This is particularly important in the current context of increasing microbial resistance to existing antimicrobial medicines .

Medicinal Chemistry

The compound is part of the furan derivatives family, which has taken on a special position in the realm of medicinal chemistry . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Organic Chemistry

Furan derivatives offer a wide range of prospects in the field of organic chemistry due to the numerous methods by which they can be made and their numerous structural reactions .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For example, it has been used in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions .

Nonlinear Optical Properties

The compound has been studied for its electronic and nonlinear optical properties through DFT calculations . The effect of various substituents on the values of the HOMO–LUMO energy gap and hyperpolarizability has been observed .

Herbicidal Activity

Some studies have found that the herbicidal activity and the weed controlling spectrum of similar compounds can be significantly improved by the introduction of certain groups to the benzene ring .

Potential Industrial Applications

The compound has potential applications in various fields of research and industry.

Pharmacological Characteristics

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Mécanisme D'action

Target of Action

The primary targets of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The exact mode of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The specific biochemical pathways affected by N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide Similar compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with pathways related to mycobacterium tuberculosis h37ra .

Result of Action

The molecular and cellular effects of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating potential antimicrobial effects.

Propriétés

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-24(22,12-8-14-5-2-1-3-6-14)20-13-15-17(19-10-9-18-15)16-7-4-11-23-16/h1-7,9-11,20H,8,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQMWTZYWICCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)

![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2616855.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2616859.png)